molecular formula C3H11ClN2O B1428235 (2-Methoxyethyl)hydrazine hydrochloride CAS No. 936249-35-3

(2-Methoxyethyl)hydrazine hydrochloride

Cat. No.: B1428235
CAS No.: 936249-35-3
M. Wt: 126.58 g/mol
InChI Key: UCSPGOKFJCRSFN-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)hydrazine hydrochloride is an organic compound with the chemical formula C3H10N2O.ClH. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its good thermal and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyethyl)hydrazine hydrochloride can be synthesized through a two-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .

Scientific Research Applications

(2-Methoxyethyl)hydrazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reducing agent and catalyst in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized as a catalyst and stabilizer in polymer chemistry.

Mechanism of Action

The mechanism by which (2-Methoxyethyl)hydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules, and as a catalyst, facilitating various chemical reactions. The specific molecular targets and pathways depend on the context of its application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of the methoxyethyl group and hydrazine moiety, which imparts distinct chemical and physical properties. Its stability and solubility make it particularly useful in various applications compared to its analogs .

Properties

IUPAC Name

2-methoxyethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH/c1-6-3-2-5-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPGOKFJCRSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745361
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936249-35-3
Record name (2-Methoxyethyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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